![molecular formula C12H18ClN3O B1424814 N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1219957-82-0](/img/structure/B1424814.png)
N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as N-Methyl-4-piperidinecarboxamide hydrochloride, is a synthetic compound that has been widely used in scientific research for its biochemical and physiological effects. This compound is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of various enzymes, and its mechanism of action has been studied extensively. N-Methyl-4-piperidinecarboxamide hydrochloride has been used in a variety of laboratory experiments, and it has been found to have several advantages and limitations.
Scientific Research Applications
Drug Discovery
Piperidine derivatives, including the compound , are actively researched in the field of drug discovery. They are often investigated for their potential therapeutic effects and pharmacological properties .
Anticancer Research
Specific piperidine derivatives have been synthesized and tested against cancer cells. Studies have shown that certain modifications to the piperidine ring can increase cytotoxicity against cancer cells, indicating potential applications in anticancer therapies .
Synthesis of Complex Molecules
Piperidine structures serve as key intermediates in the synthesis of more complex molecules, which can have various applications in medicinal chemistry and pharmaceuticals .
Chemical Reactions
The compound may be used in intra- and intermolecular reactions to form various piperidine derivatives, which can then be utilized in different chemical processes and research applications .
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11;/h1-3,6,10,13H,4-5,7-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJRZOJKAIPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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